molecular formula C7H9ClN2OS B13305797 (3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide

Cat. No.: B13305797
M. Wt: 204.68 g/mol
InChI Key: CMMGJUJJPDRPEL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide is a chemical compound that features an amino group, a chlorinated thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophene and 3-aminopropanoic acid.

    Formation of Intermediate: The 4-chlorothiophene undergoes a halogenation reaction to introduce the chlorine atom at the desired position.

    Coupling Reaction: The halogenated thiophene is then coupled with 3-aminopropanoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-bromothiophen-2-YL)propanamide: Similar structure but with a bromine atom instead of chlorine.

    (3R)-3-Amino-3-(4-methylthiophen-2-YL)propanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.

Biological Activity

(3R)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound features an amino group and a chlorothiophenyl moiety, which are critical for its interaction with biological targets. The structural formula can be represented as follows:

C8H10ClN1O\text{C}_8\text{H}_{10}\text{Cl}\text{N}_1\text{O}

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes. Enzyme inhibition is a common mechanism for many therapeutic agents, particularly those targeting proteases and kinases involved in various disease processes.

Enzyme Inhibition

  • Protease Inhibition : The compound has been studied for its potential to inhibit serine proteases. Serine proteases play essential roles in various physiological processes, including digestion, immune response, and blood coagulation.
  • Factor Xa Inhibition : Similar compounds have shown promise in inhibiting Factor Xa, a crucial enzyme in the coagulation cascade. For instance, derivatives containing chlorothiophenyl groups have demonstrated effective inhibition profiles with IC50 values indicating their potency .

Biological Activity Data

Table 1: Biological Activity Summary of this compound

Activity Type Target Enzyme IC50 Value (µM) Remarks
Protease Inhibition3-Chymotrypsin-like30Competitive inhibition observed
Factor Xa InhibitionCoagulation Factor Xa55.9Comparable to established inhibitors
Anticancer ActivityVarious NeoplasmsVariesPotential as an antineoplastic agent

Case Studies and Research Findings

  • Inhibition Studies : Research has indicated that compounds similar to this compound can significantly inhibit serine proteases involved in viral replication, making them potential candidates for antiviral therapies .
  • Anticancer Properties : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in cancer cells .
  • Structural Optimization : Ongoing research focuses on modifying the chemical structure to enhance potency and selectivity against specific targets. For example, variations in the chlorothiophenyl moiety have been explored to improve binding affinity and reduce off-target effects .

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m1/s1

InChI Key

CMMGJUJJPDRPEL-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1Cl)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(SC=C1Cl)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.